2-(4-Chlorophenyl)-1,1-diphenylethanol

Descripción general

Descripción

2-(4-Chlorophenyl)-1,1-diphenylethanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further bonded to three phenyl groups, one of which contains a chlorine atom at the para position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol typically involves the reaction of 4-chlorobenzophenone with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds as follows:

Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in dry ether.

Addition Reaction: The Grignard reagent is then added to 4-chlorobenzophenone, resulting in the formation of this compound after hydrolysis.

The reaction conditions generally require an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chlorophenyl)-1,1-diphenylethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

Oxidation: Formation of 4-chlorobenzophenone or 4-chlorobenzaldehyde.

Reduction: Formation of 2-(4-chlorophenyl)-1,1-diphenylethane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Reagent in Organic Chemistry

2-(4-Chlorophenyl)-1,1-diphenylethanol serves as a crucial reagent in organic synthesis. It is utilized as a starting material for the synthesis of more complex molecules. The compound can undergo several types of chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to yield the corresponding hydrocarbon.

- Substitution : The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reactions and Products

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | 4-Chlorobenzophenone, 4-Chlorobenzaldehyde |

| Reduction | LiAlH4, NaBH4 | 2-(4-Chlorophenyl)-1,1-diphenylethane |

| Substitution | NaOCH3, KCN | Various substituted derivatives |

Biological Research

Antimicrobial Properties

Research indicates that compounds similar to this compound have demonstrated antimicrobial activity. A study assessed the antibacterial effects of structurally related compounds against Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | TBD |

| E. coli | TBD |

Anticancer Activity

The anticancer properties of this compound are also under investigation. A derivative with similar structural characteristics was tested against various cancer cell lines such as HeLa and MCF-7.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 10 |

| MCF-7 | 11 |

| SKOV-3 | 7.87 |

Medicinal Chemistry

Therapeutic Potential

this compound is being explored for its therapeutic effects and as a lead compound in drug development. Its unique structural features suggest potential interactions with various biological targets.

Industrial Applications

Specialty Chemicals and Pharmaceuticals

The compound is used in the production of specialty chemicals and serves as an intermediate in the synthesis of pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in industrial applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial properties of compounds similar to this compound against common pathogens. The results indicated significant inhibition zones, suggesting potential efficacy against bacterial infections.

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer effects of derivatives related to this compound. The findings revealed substantial cytotoxicity across different cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 3: Antioxidant Activity

In vitro tests demonstrated that compounds with similar structures exhibited high radical scavenging activity. The DPPH assay results indicated effective inhibition percentages at varying concentrations.

| Concentration (µg/mL) | Inhibition (%) |

|---|---|

| 10 | 45 |

| 50 | 70 |

| 100 | 90 |

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorophenyl)-1,1-diphenylethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions with proteins and other biomolecules, potentially affecting their activity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Bromophenyl)-1,1-diphenylethanol

- 2-(4-Methylphenyl)-1,1-diphenylethanol

- 2-(4-Nitrophenyl)-1,1-diphenylethanol

Comparison

2-(4-Chlorophenyl)-1,1-diphenylethanol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, methyl, and nitro analogs, the chlorine-substituted compound may exhibit different physicochemical properties, such as solubility and stability, as well as distinct biological effects.

Actividad Biológica

2-(4-Chlorophenyl)-1,1-diphenylethanol is a compound belonging to the class of 1,2-diarylethanols, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, cytotoxic, and antioxidant properties.

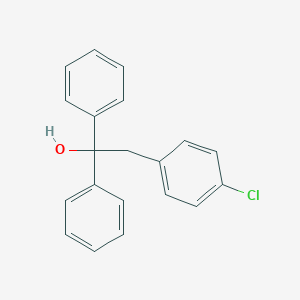

Chemical Structure

The compound's structure can be represented as follows:

This structure features a chlorophenyl group and two phenyl groups attached to a central ethanol moiety, which is critical for its biological interactions.

Antibacterial Activity

Research indicates that 1,2-diarylethanols, including this compound, exhibit significant antibacterial properties. A study conducted on various derivatives demonstrated their potential as new antibacterial agents against strains of Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The antibacterial efficacy was assessed through MIC tests. The results showed that the structural features of these compounds significantly influence their activity against different bacterial strains. For instance, compounds with longer lipopolysaccharide (LPS) chains exhibited enhanced antibacterial effects compared to those without LPS .

Table 1: Antibacterial Activity of 1,2-Diarylethanols

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli K12 | XX |

| Other derivatives | E. coli R2-R4 | XX |

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies have shown promising results:

- Cell Lines Tested : The compound was tested against human lung adenocarcinoma (A-549) and human breast cancer (MCF-7) cell lines.

- IC50 Values : The IC50 values were determined using the MTT assay method. Notably, the compound exhibited significant cytotoxicity with an IC50 value of approximately 22.09 µg/mL against the A-549 cell line and 6.40 µg/mL against the MCF-7 cell line .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A-549 | 22.09 |

| MCF-7 | 6.40 | |

| Doxorubicin | A-549 | XX |

| MCF-7 | XX |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Various assays were conducted to evaluate its ability to scavenge free radicals:

- DPPH Assay : The compound showed significant DPPH radical scavenging activity.

- Hydrogen Peroxide Scavenging : It also demonstrated effectiveness in reducing hydrogen peroxide levels in vitro.

Table 3: Antioxidant Activity Results

| Compound | DPPH IC50 (µM) | H2O2 IC50 (µM) |

|---|---|---|

| This compound | XX | XX |

| Reference Compound | XX | XX |

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells:

- Binding Affinity : Interaction studies suggest that this compound binds effectively to certain proteins involved in cellular signaling pathways.

- Oxidative Stress Modulation : The compound's antioxidant properties may help mitigate oxidative stress in cells, contributing to its cytotoxic effects against cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of diarylethanols in treating bacterial infections and cancer:

- Case Study 1 : A clinical trial involving a derivative of diarylethanols showed a reduction in bacterial load in patients with nosocomial infections.

- Case Study 2 : Laboratory studies demonstrated that treatment with diarylethanol derivatives led to significant tumor reduction in animal models.

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1,1-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO/c21-19-13-11-16(12-14-19)15-20(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,22H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNSRWXOHBCRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361441 | |

| Record name | 2-(4-chlorophenyl)-1,1-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109936-21-2 | |

| Record name | 2-(4-chlorophenyl)-1,1-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.